(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide
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Overview
Description
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring with a mercapto group and a carboxamide group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of the Mercapto Group: The mercapto group is introduced via thiolation reactions, often using reagents like thiourea or mercaptoacetic acid.
Carboxamide Formation: The carboxamide group is formed through amidation reactions, typically using reagents like carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes:
Temperature Control: Maintaining optimal temperatures for each reaction step to ensure high selectivity and yield.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-4-Hydroxyproline: Another chiral pyrrolidine derivative with a hydroxy group instead of a mercapto group.
(2S,4S)-4-Methylpyrrolidine-2-carboxamide: Similar structure but with a methyl group instead of a mercapto group.
Uniqueness
(2S,4S)-4-Mercapto-N,1-dimethylpyrrolidine-2-carboxamide is unique due to its combination of a mercapto group and a carboxamide group, which provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S,4S)-N,1-dimethyl-4-sulfanylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-8-7(10)6-3-5(11)4-9(6)2/h5-6,11H,3-4H2,1-2H3,(H,8,10)/t5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDDULOUSDJAV-WDSKDSINSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC(CN1C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1C[C@@H](CN1C)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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